molecular formula C8H5Cl2NO B13185476 2-Chloro-6-(chloromethoxy)benzonitrile

2-Chloro-6-(chloromethoxy)benzonitrile

Cat. No.: B13185476
M. Wt: 202.03 g/mol
InChI Key: MRALSGYUKVBWGY-UHFFFAOYSA-N
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Description

2-Chloro-6-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a chloro group and a chloromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(chloromethoxy)benzonitrile can be achieved through several methods. One common approach involves the chlorination of 2-chloro-6-hydroxybenzonitrile using thionyl chloride or phosphorus oxychloride to introduce the chloromethoxy group . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as aluminum chloride, can enhance the reaction efficiency and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzonitriles.

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(chloromethoxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

2-chloro-6-(chloromethoxy)benzonitrile

InChI

InChI=1S/C8H5Cl2NO/c9-5-12-8-3-1-2-7(10)6(8)4-11/h1-3H,5H2

InChI Key

MRALSGYUKVBWGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)OCCl

Origin of Product

United States

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